N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound featuring a combination of pyrazole, thiazole, and xanthene moieties
Mechanism of Action
Target of Action
The compound, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide, is a novel compound that has been gaining immense attention in the scientific community. . Thiazoles, a key structural component of this compound, are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
, it’s plausible that this compound may influence a variety of biochemical pathways.
Result of Action
. Therefore, it’s plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the pyrazole moiety, and finally the attachment of the xanthene carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: The compound could be explored for its potential as a pharmaceutical agent, particularly if it demonstrates activity against specific diseases or conditions.
Industry: It may find applications in the development of new materials, such as dyes, sensors, or catalysts, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide: Lacks the thiazole ring, which may result in different chemical and biological properties.
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, potentially affecting its reactivity and solubility.
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-methylcarboxamide: Features a methyl group on the carboxamide, which may influence its steric and electronic properties.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of its three distinct moieties (pyrazole, thiazole, and xanthene), which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c27-21(23-12-10-15-14-29-22(25-15)26-13-5-11-24-26)20-16-6-1-3-8-18(16)28-19-9-4-2-7-17(19)20/h1-9,11,13-14,20H,10,12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNYRQYZMYHFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC4=CSC(=N4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.